Hydrogen Bond Donor Capacity: 60044-07-7 vs. Methyl Ester Derivative (CAS 90090-55-4)
(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid possesses a free carboxylic acid group, providing one hydrogen bond donor (HBD), whereas its methyl ester derivative methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate (CAS 90090-55-4) has zero HBDs [1]. This difference is critical for downstream synthetic conjugation reactions and for modulating the drug-likeness of derived compounds, as the presence of a free acid enables direct amide bond formation and salt formation while altering oral bioavailability parameters [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (one free carboxylic acid proton) |
| Comparator Or Baseline | Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate: 0 HBD |
| Quantified Difference | +1 HBD |
| Conditions | PubChem computed property (Cactvs 3.4.8.18) |
Why This Matters
The presence of a free carboxylic acid directly enables conjugation to amines, synthesis of amide derivatives, and salt formation—transformations that are impossible with the methyl ester without prior hydrolysis, directly affecting synthetic route design and the scope of accessible analogs.
- [1] PubChem. Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate (CID 274436). Computed Properties: Hydrogen Bond Donor Count = 0. View Source
- [2] PubChem. (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. Computed Properties: Hydrogen Bond Donor Count = 1. View Source
